molecular formula C14H7BrO3 B1604822 1-Bromo-4-hydroxyanthracene-9,10-dione CAS No. 6374-82-9

1-Bromo-4-hydroxyanthracene-9,10-dione

Cat. No.: B1604822
CAS No.: 6374-82-9
M. Wt: 303.11 g/mol
InChI Key: PESCKGLGPVJVRJ-UHFFFAOYSA-N
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Description

1-Bromo-4-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H7BrO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-hydroxyanthracene-9,10-dione can be synthesized through the bromination of 4-hydroxyanthracene-9,10-dione. The reaction typically involves the use of bromine or a brominating agent such as nonanebis(peroxoic acid) in the presence of a solvent like acetic acid . The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition .

Comparison with Similar Compounds

  • 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione
  • 1-Bromo-4-hydroxyanthraquinone
  • 1-Bromo-2-hydroxyanthracene-9,10-dione

Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESCKGLGPVJVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348420
Record name STK008287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-82-9
Record name STK008287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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